molecular formula C14H25NO3 B2390628 Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate CAS No. 2248314-83-0

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate

Cat. No.: B2390628
CAS No.: 2248314-83-0
M. Wt: 255.358
InChI Key: CXZSRHVFWZPFPM-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[420]octane-7-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the formation of the bicyclic core through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is explored for its potential use in the treatment of neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)18-11(16)14(15)9-7-6-8-17-10(9)13(14,4)5/h9-10H,6-8,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZSRHVFWZPFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1(C(=O)OC(C)(C)C)N)CCCO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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